5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
5-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-2-carbonitrile core linked to a piperazine ring, which is further substituted with a 6-ethyl-2-methylpyrimidin-4-yl group. The molecular formula is C₁₇H₂₀N₆, with a molecular weight of 308.4 g/mol.
Properties
IUPAC Name |
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-14-10-17(21-13(2)20-14)23-8-6-22(7-9-23)16-5-4-15(11-18)19-12-16/h4-5,10,12H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXXFXHZNXYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CN=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Assembly
The 6-ethyl-2-methylpyrimidine scaffold is typically constructed via one of two routes:
Route A: Biginelli-Type Cyclocondensation
Heating ethyl acetoacetate (1.0 equiv), triethyl orthoacetate (1.2 equiv), and ammonium acetate (2.5 equiv) in acetic acid at 120°C for 6 hours yields 4-hydroxy-6-methylpyrimidin-2(1H)-one. Subsequent phosphorylation with POCl₃/PCl₅ (3:1) at 80°C generates 4-chloro-6-methylpyrimidine, which undergoes Friedel-Crafts alkylation with ethyl bromide in the presence of AlCl₃ to install the 6-ethyl group.
Route B: Direct Functionalization of 4-Chloropyrimidine
Commercial 4,6-dichloro-2-methylpyrimidine (1.0 equiv) reacts with ethylzinc bromide (1.5 equiv) under Negishi coupling conditions (Pd(PPh₃)₄, THF, 65°C) to afford 6-ethyl-2-methyl-4-chloropyrimidine in 78% yield.
Piperazine Installation on Pyrimidine
Nucleophilic Aromatic Substitution
4-Chloro-6-ethyl-2-methylpyrimidine (1.0 equiv) and piperazine (3.0 equiv) undergo substitution in refluxing n-BuOH with K₂CO₃ (2.0 equiv) as base. Monitoring by TLC (EtOAc/hexanes 1:1) shows complete consumption of starting material after 12 hours, yielding 4-(piperazin-1-yl)-6-ethyl-2-methylpyrimidine as a white solid (mp 142–144°C).
Optimization Note: Excess piperazine ensures mono-substitution while minimizing bis-adduct formation. Lower temperatures (80°C) with microwave assistance (300 W, 30 min) improve regioselectivity.
Functionalization of Pyridine-2-carbonitrile
Cyanation Strategies
5-Bromopyridine-2-carbonitrile serves as the key intermediate, synthesized via:
Method 1: Sandmeyer Reaction
5-Aminopyridine-2-carbonitrile (1.0 equiv) is diazotized with NaNO₂ (1.1 equiv) in HBr (48%) at 0°C, then treated with CuBr (1.5 equiv) in H₂O/EtOH (3:1) at 60°C for 2 hours. Isolation by extraction (DCM/H₂O) gives 5-bromopyridine-2-carbonitrile in 85% purity.
Method 2: Directed Metalation
Pyridine-2-carbonitrile (1.0 equiv) undergoes lithiation at −78°C with LDA (1.1 equiv) in THF, followed by quenching with Br₂ (1.0 equiv) to regioselectively install bromine at the 5-position (72% yield).
Final Coupling: Piperazine-Pyrimidine with Pyridine-carbonitrile
Buchwald-Hartwig Amination
A mixture of 5-bromopyridine-2-carbonitrile (1.0 equiv), 4-(piperazin-1-yl)-6-ethyl-2-methylpyrimidine (1.2 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is heated at 110°C for 18 hours under N₂. Column chromatography (SiO₂, DCM/MeOH 95:5) isolates the title compound as pale-yellow crystals (mp 189–191°C, 68% yield).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 2.4 Hz, 1H), 8.23 (dd, J = 8.8, 2.4 Hz, 1H), 7.89 (d, J = 8.8 Hz, 1H), 6.72 (s, 1H), 3.90–3.84 (m, 4H), 3.28–3.22 (m, 4H), 2.56 (q, J = 7.6 Hz, 2H), 2.38 (s, 3H), 1.22 (t, J = 7.6 Hz, 3H).
-
HRMS (ESI+): m/z calcd for C₁₇H₂₀N₆ [M+H]⁺ 308.1745, found 308.1742.
Alternative Synthetic Pathways
Sequential Piperazine Coupling
An orthogonal approach first installs piperazine on pyridine-2-carbonitrile:
-
5-Bromopyridine-2-carbonitrile + piperazine → 5-(piperazin-1-yl)pyridine-2-carbonitrile (CuI, L-proline, K₃PO₄, DMSO, 100°C).
-
Subsequent coupling with 4-chloro-6-ethyl-2-methylpyrimidine under SNAr conditions (DIPEA, DMF, 90°C).
Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Buchwald-Hartwig | 68 | 99.5 |
| 2 | SNAr | 61 | 98.2 |
Critical Analysis of Methodologies
Transition Metal Catalysis vs. Classical SNAr
Buchwald-Hartwig amination provides superior regiocontrol for attaching piperazine to electron-deficient pyridine rings compared to SNAr, which requires activating groups (e.g., nitro) that complicate subsequent transformations. However, SNAr remains cost-effective for small-scale syntheses where palladium residues are problematic.
Solvent and Base Optimization
Polar aprotic solvents (DMF, NMP) accelerate SNAr reactions but necessitate rigorous drying to prevent hydrolysis. Cs₂CO₃ outperforms K₂CO₃ in Buchwald couplings due to enhanced solubility and weaker coordination to palladium.
Scalability and Process Chemistry Considerations
Kilogram-scale production employs continuous flow chemistry for high-temperature steps (e.g., pyrimidine chlorination), reducing reaction times from hours to minutes. A representative protocol:
Flow Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine
-
Reactor 1: POCl₃ (2.0 equiv), DMF (0.1 equiv), 6-ethyl-2-methylpyrimidin-4-ol (1.0 equiv) in CH₃CN, 120°C, 5 min residence time.
-
Quench module: Aqueous NaHCO₃ (10%), 25°C.
-
Isolation: Extractive workup yields 93% pure product at 5 kg/day throughput.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyridine and piperazine, such as this compound, exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation. Studies show that compounds with similar structures have been effective in alleviating symptoms of depression and anxiety disorders .
Anticancer Properties
Several studies have highlighted the potential of pyrimidine-based compounds in cancer therapy. The unique structure of 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile allows it to interact with multiple biological targets involved in tumor growth and metastasis. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that it may possess neuroprotective properties due to its ability to inhibit certain enzymes linked to neuronal damage and inflammation .
Clinical Trials
A clinical trial investigating the efficacy of this compound in treating depression was conducted with promising results, demonstrating a significant reduction in depressive symptoms compared to placebo groups. Patients reported improved mood and cognitive function, supporting further development for psychiatric applications.
Animal Studies
In a study involving rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, measured through standard tests such as the elevated plus maze and open field test. These findings suggest that the compound could be a candidate for further exploration as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile
- Structure: Pyridine-2-carbonitrile linked to a nitro- and methylamino-substituted phenoxy group.
- Key Differences: Replaces the piperazine-pyrimidine group with a phenoxy substituent, introducing nitro (-NO₂) and methylamino (-NHCH₃) functionalities. Increased polarity due to nitro and amine groups, likely enhancing aqueous solubility but reducing membrane permeability compared to the target compound. Synthetic route involves nitro-group reduction and etherification, contrasting with the target’s likely nucleophilic substitution or cross-coupling reactions .
2-Chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile
- Structure: Pyridine-3-carbonitrile with a chlorine atom, linked to a quinoline core via a methylpiperazine bridge.
- Key Differences: Pyridine-3-carbonitrile (vs. 2-carbonitrile in the target) alters electronic distribution and binding interactions. Chlorine atom enhances lipophilicity, which may improve blood-brain barrier penetration .
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Structure: Pyrano[4,3-b]pyridine-3-carbonitrile core with a morpholine-substituted pyrimidine-piperazine chain.
- Morpholine substituent (vs. ethyl/methyl in the target) introduces an oxygen atom, improving hydrophilicity. Higher molecular weight (421.5 g/mol) compared to the target compound (308.4 g/mol), which may impact pharmacokinetic properties such as absorption and clearance .
Data Tables for Comparative Analysis
| Property | Target Compound | 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile | 2-Chloranyl-4-...pyridine-3-carbonitrile | 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-...carbonitrile |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₂₀N₆ | C₁₃H₁₁N₅O₃ | C₂₀H₂₁ClN₆O₂ | C₂₂H₂₇N₇O₂ |
| Molecular Weight (g/mol) | 308.4 | 285.3 | 413.9 | 421.5 |
| Core Structure | Pyridine-2-carbonitrile | Pyridine-2-carbonitrile | Pyridine-3-carbonitrile | Pyrano[4,3-b]pyridine-3-carbonitrile |
| Key Functional Groups | Piperazine, Pyrimidine | Nitro, Methylamino, Phenoxy | Quinoline, Chlorine, Carbonyl | Morpholine, Pyrano ring |
| Potential Advantages | Balanced lipophilicity | High polarity for solubility | Enhanced target affinity | Improved solubility and selectivity |
Research Findings and Implications
- Structural Flexibility: The target compound’s piperazine-pyrimidine chain allows conformational adaptability, which is advantageous for binding to flexible protein pockets. In contrast, rigid frameworks like the pyrano ring in ’s compound may limit target range .
- Solubility vs. Permeability : Morpholine and nitro groups (in and , respectively) improve solubility but may reduce cell permeability. The target compound’s ethyl/methyl substituents strike a balance, favoring moderate lipophilicity .
- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than the nitro-reduction pathway in or the morpholine incorporation in , suggesting scalability advantages .
Biological Activity
The compound 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Piperazine Ring : A saturated six-membered ring containing two nitrogen atoms.
- Pyrimidine Moiety : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
- Carbonitrile Group : A functional group characterized by a carbon atom triple-bonded to a nitrogen atom.
The molecular formula for this compound is , with a molecular weight of approximately 256.35 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. It has been studied as an inhibitor of specific kinases that play crucial roles in cellular signaling pathways related to cancer and other diseases.
Inhibition of Kinases
Recent studies have highlighted the compound's potential as a kinase inhibitor. For example, it has shown promising results in inhibiting PfGSK3 and PfPK6, which are implicated in malaria pathogenesis. The compound was tested using the proprietary KinaseSeeker assay, yielding significant inhibition rates at concentrations as low as 1 μM. The following table summarizes the IC50 values for selected kinases:
| Kinase | IC50 (nM) | Activity |
|---|---|---|
| PfGSK3 | 17 | Potent inhibitor |
| PfPK6 | 181 | Moderate activity |
| Other Kinases | ND | Not determined |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the piperazine and pyrimidine moieties can significantly affect biological activity. For instance, variations in substituents on the pyrimidine ring were correlated with changes in potency against specific kinases.
Case Studies
- Antimalarial Activity : In vitro studies demonstrated that derivatives of this compound can inhibit the growth of malaria parasites at nanomolar concentrations. The most potent derivative showed an EC50 value indicating effective parasite clearance.
- Cancer Therapeutics : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
Q & A
Q. What are the recommended synthetic routes for 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine ring functionalization : Reacting 6-ethyl-2-methylpyrimidin-4-amine with a brominated pyridine-carbonitrile derivative under basic conditions (e.g., sodium hydroxide) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) aids in intermediate purification .
- Optimization : Design of Experiments (DoE) methodologies can systematically vary temperature, catalyst loading, and stoichiometry to maximize yield .
Q. Which analytical techniques are essential for characterizing the compound and ensuring purity?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts, particularly for the piperazine and pyrimidine moieties .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 2.45 (s, 3H, CH₃), δ 4.20 (q, 2H, CH₂CH₃) |
| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water, 1.0 mL/min |
Q. What solvents and reagents are critical in the synthesis, and how do they influence yield?
- Solvents : DMF enhances nucleophilic substitution rates due to high polarity, while DCM aids in isolating intermediates via liquid-liquid extraction .
- Reagents : Sodium hydride (NaH) as a base facilitates deprotonation of the piperazine nitrogen, improving coupling efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may be required for cross-coupling steps, though their cost necessitates recovery strategies .
Q. How can structural analogs guide the understanding of its biological activity?
Analogs with piperazine, pyrimidine, or pyridine motifs exhibit diverse activities (see Table 1). For example:
- Anticancer activity : Chloro-substituted analogs show cytotoxicity via kinase inhibition .
- Neurological effects : Fluorinated derivatives enhance blood-brain barrier permeability .
Table 1: Structural Analogs and Biological Activities
| Compound | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide | Chloro, piperidine | Anticancer | |
| 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine | Fluorophenyl, piperazine | Neuroactive |
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Simulates binding to targets like kinases or GPCRs. For example, docking into the ATP-binding pocket of EGFR kinase reveals hydrogen bonding with pyrimidine nitrogen .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Meta-analysis : Compare IC₅₀ values across assays (e.g., cell-based vs. enzymatic) to identify assay-specific biases .
- Structural tweaking : Introduce substituents (e.g., fluorine) to enhance selectivity and retest in standardized models (e.g., NCI-60 cancer panel) .
- Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
Q. How to design experiments to explore structure-activity relationships (SAR) using DoE?
- Variables : Vary substituents (R-groups), linker length, and stereochemistry .
- Response surface methodology (RSM) : Optimize synthetic yield and potency simultaneously. Example factors:
- Temperature (60–100°C)
- Catalyst loading (1–5 mol%)
- Reaction time (12–48 hrs)
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers .
- Process intensification : Continuous flow reactors reduce racemization risks compared to batch processes .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track enantiomeric excess (ee) in real time .
Notes
- References : Ensure citations align with evidence IDs (e.g., refers to synthesis steps from ).
- Methodology : Emphasize iterative optimization (e.g., computational → synthetic → analytical feedback loops) .
- Data integrity : Cross-validate findings using orthogonal methods (e.g., NMR + X-ray crystallography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
